molecular formula C10H18O B2832907 4,7,7-Trimethyl-1-oxaspiro[2.5]octane CAS No. 2164638-15-5

4,7,7-Trimethyl-1-oxaspiro[2.5]octane

Cat. No.: B2832907
CAS No.: 2164638-15-5
M. Wt: 154.253
InChI Key: SFDSZFTVLZWCNE-UHFFFAOYSA-N
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Description

4,7,7-Trimethyl-1-oxaspiro[2.5]octane is a spirocyclic ether characterized by a fused bicyclic structure where a five-membered oxirane ring (epoxide) is connected to a five-membered carbocyclic ring via a shared spiro carbon atom. The compound features three methyl substituents at positions 4, 7, and 7, contributing to its steric and electronic properties.

Properties

IUPAC Name

4,7,7-trimethyl-1-oxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8-4-5-9(2,3)6-10(8)7-11-10/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDSZFTVLZWCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC12CO2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7-Trimethyl-1-oxaspiro[2.5]octane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4,7,7-Trimethyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

4,7,7-Trimethyl-1-oxaspiro[2.5]octane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and other industrial products.

Mechanism of Action

The mechanism of action of 4,7,7-Trimethyl-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used. The pathways involved may include enzyme inhibition, receptor binding, or other molecular interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 4,7,7-Trimethyl-1-oxaspiro[2.5]octane and analogous spirocyclic compounds:

Table 1: Comparative Analysis of Spirocyclic Compounds

Compound Name Substituents/Functional Groups Molecular Formula CAS Number Key Properties/Applications References
This compound Three methyl groups, oxygen spiro C₉H₁₆O Not provided Likely high hydrophobicity; potential fragrance use
Ethyl-5,5,7-trimethyl-1-oxaspiro[2.5]octan-2-carboxylate Ethyl ester, three methyl groups C₁₃H₂₂O₃ 60234-72-2 Lipophilic ester; listed in cosmetic regulations
8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one Hydroxyl, ketone, three methyl groups C₁₀H₁₆O₃ 63524-96-9 Polar due to -OH and ketone; synthetic intermediate
4,7-Diazaspiro[2.5]octane hydrochloride Two nitrogen atoms, hydrochloride salt C₆H₁₃ClN₂ 1314778-48-7 Water-soluble; pharmaceutical building block
4-Boc-7-oxo-4-azaspiro[2.5]octane Boc-protected amine, ketone C₁₁H₁₉NO₃ Not provided Stabilized amine; drug discovery intermediate

Key Findings

Structural Diversity :

  • Oxygen vs. Nitrogen Spiro Systems : The replacement of oxygen with nitrogen in diazaspiro compounds (e.g., 4,7-Diazaspiro[2.5]octane hydrochloride) introduces basicity and hydrogen-bonding capacity, making them suitable for medicinal chemistry . In contrast, the oxygen-containing spiro systems (e.g., this compound) are more hydrophobic and may serve as fragrance components or stabilizers .
  • Functional Group Effects : The ethyl ester group in Ethyl-5,5,7-trimethyl-1-oxaspiro[2.5]octan-2-carboxylate enhances lipophilicity, aligning with its regulatory listing in cosmetics . Conversely, the hydroxyl and ketone groups in 8-hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one increase polarity, suggesting utility in polar synthetic reactions .

Synthetic and Commercial Relevance :

  • Diazaspiro compounds like 4,7-Diazaspiro[2.5]octane hydrochloride are marketed as pharmaceutical intermediates, reflecting their demand in drug discovery .
  • Derivatives such as 4-Boc-7-oxo-4-azaspiro[2.5]octane are priced at €661/250mg, indicating complex synthesis or niche applications .

Thermodynamic and Stability Considerations :

  • While experimental data for this compound are sparse, computational methods like PM7 uncertainty quantification (used for alkanes in ) could predict properties such as heat of formation or strain energy .
  • Methyl substituents in spiro systems generally reduce ring strain and enhance thermal stability compared to unsubstituted analogs.

Regulatory and Application Context :

  • Ethyl-5,5,7-trimethyl-1-oxaspiro[2.5]octan-2-carboxylate is listed in EU cosmetic regulations, suggesting safety approval for topical use .
  • The absence of nitrogen or polar groups in this compound may limit its biomedical utility but favor roles in industrial or consumer products.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,7,7-Trimethyl-1-oxaspiro[2.5]octane, and what are their key intermediates?

  • Methodological Answer : The synthesis often involves epoxidation and methylenation of cyclic ketones. For example, a Corey-Chaykovsky reaction using dimethylsulfonium methylide on a tetramethyl-cyclohexanone precursor can yield the spiro structure . Key intermediates include 2,2,3,6-tetramethyl-1-cyclohexanone and its epoxidized derivatives. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like positional isomers (e.g., ethyl 4,5-dimethyl derivatives) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify methyl group positions and spiro junction geometry. For example, methyl protons appear as singlets in the range δ 1.2–1.4 ppm .
  • IR : The epoxy C-O-C stretch (~1250 cm1^{-1}) and carbonyl groups (if functionalized) are critical markers .
  • Mass Spectrometry : High-resolution MS (e.g., HRMS-ESI) confirms molecular weight (e.g., 168.19 g/mol for related analogs) .

Q. How can researchers screen the biological activity of this compound in vitro?

  • Methodological Answer : Use cell-based assays (e.g., cytotoxicity or enzyme inhibition) with proper controls. For spiro compounds, solubility in DMSO or aqueous buffers must be validated via dynamic light scattering. Dosing should follow OECD guidelines for reproducibility, and purity (>95%) must be confirmed via HPLC .

Q. What are the common structural analogs of this compound, and how do their substituents affect reactivity?

  • Answer : Key analogs include ethyl 4,5-dimethyl and 5,7-dimethyl derivatives. Positional isomerism (e.g., methyl at C4 vs. C5) alters steric hindrance and electronic effects, impacting reaction rates in nucleophilic epoxide ring-opening. For example, C4-methyl groups may hinder axial attack .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of diastereomeric forms?

  • Methodological Answer : Chiral starting materials (e.g., (+)-(3S,6S)-tetramethyl-cyclohexanone) induce specific stereochemistry. For example, enantiopure spiro compounds can be synthesized with [α]20D_{20}^{D} values of +36.0° (S-configuration) or -35.1° (R-configuration). Chiral chromatography (e.g., HPLC with amylose-based columns) resolves diastereomers .

Q. What computational methods predict the reactivity of the epoxy ring in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during ring-opening reactions. Solvent effects (e.g., polar aprotic vs. protic) are simulated using the SMD continuum model. Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites .

Q. How can contradictory NMR and X-ray crystallography data be resolved for this compound?

  • Methodological Answer : Discrepancies between solution (NMR) and solid-state (X-ray) structures often arise from conformational flexibility. Perform variable-temperature NMR to assess dynamic processes. Compare with X-ray data to identify dominant conformers. For example, spiro ring puckering may differ in solution vs. crystal .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

  • Methodological Answer : Use flow chemistry to enhance heat/mass transfer during epoxidation. Catalyst screening (e.g., Jacobsen’s Mn-salen catalysts) improves enantioselectivity. Process Analytical Technology (PAT) tools, like in-line IR, monitor reaction progress in real time .

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